molecular formula C12H15Cl2NO2 B1586855 (R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 637020-74-7

(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1586855
M. Wt: 276.16 g/mol
InChI Key: ASBHHAYPTRDMEI-UTONKHPSSA-N
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Description

“®-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “2-Chlorobenzyl” indicates a benzyl group (a benzene ring attached to a CH2 group) with a chlorine atom attached, and the “carboxylic acid” refers to a COOH group. The “®” denotes the configuration of the chiral center in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The presence of the carboxylic acid group could make it reactive with bases, and the benzyl group might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions that should be taken while handling chemical compounds include using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its properties, and studying its potential applications. This could include testing its reactivity with other compounds, examining its potential uses in chemical reactions, and investigating any bioactive effects it might have .

properties

IUPAC Name

(2R)-2-[(2-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12;/h1-2,4-5,14H,3,6-8H2,(H,15,16);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBHHAYPTRDMEI-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=CC=C2Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375946
Record name 2-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

637020-74-7
Record name 2-[(2-Chlorophenyl)methyl]-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
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(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(2-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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